molecular formula C27H26N4O3 B603945 N-{3-[(diphenylacetyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120290-14-3

N-{3-[(diphenylacetyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603945
CAS No.: 1120290-14-3
M. Wt: 454.5g/mol
InChI Key: IJVRQHKUVIVZTB-UHFFFAOYSA-N
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Description

N-{3-[(diphenylacetyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(diphenylacetyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the diphenylacetyl and methylamino groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(diphenylacetyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{3-[(diphenylacetyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(diphenylacetyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • N-{3-[(diphenylacetyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1120290-14-3

Molecular Formula

C27H26N4O3

Molecular Weight

454.5g/mol

IUPAC Name

N-[3-[(2,2-diphenylacetyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C27H26N4O3/c1-31(27(34)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20)18-10-17-28-26(33)24-29-22-16-9-8-15-21(22)25(32)30-24/h2-9,11-16,23H,10,17-18H2,1H3,(H,28,33)(H,29,30,32)

InChI Key

IJVRQHKUVIVZTB-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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